N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide is an organic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a propanamide chain attached to a p-tolylthio group
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Attachment of Propanamide Chain: The propanamide chain can be attached via an amide coupling reaction using reagents such as carbodiimides.
Introduction of p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and p-tolylthio groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the phenyl group could play crucial roles in binding to these targets, while the propanamide chain may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
N-(4-phenylthiazol-2-yl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the p-tolylthio group, which may impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-14-7-9-16(10-8-14)23-12-11-18(22)21-19-20-17(13-24-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMYJYYXOOVXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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